molecular formula C25H22BrOP B12350333 MitoP-d15 (bromide)

MitoP-d15 (bromide)

Cat. No.: B12350333
M. Wt: 464.4 g/mol
InChI Key: SVALDZORJHFRCU-CORGUAOTSA-N
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Description

MitoP-d15 (bromide) is a deuterium-labeled version of MitoP bromide. It is a stable isotope compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracking in various biological and chemical processes. MitoP-d15 (bromide) is particularly significant in studies involving mitochondrial function and oxidative stress.

Preparation Methods

The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .

Chemical Reactions Analysis

MitoP-d15 (bromide) undergoes several types of chemical reactions, including:

    Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.

    Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .

Scientific Research Applications

MitoP-d15 (bromide) has a wide range of applications in scientific research:

Mechanism of Action

MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

MitoP-d15 (bromide) is unique due to its deuterium labeling, which provides enhanced stability and precise quantification in mass spectrometry. Similar compounds include:

MitoP-d15 (bromide) stands out due to its specific application in quantifying hydrogen peroxide levels with high precision, making it a valuable tool in oxidative stress research.

Biological Activity

MitoP-d15 (bromide) is a derivative of MitoB, a mitochondria-targeted probe, specifically designed to study oxidative stress within biological systems. This compound plays a significant role in assessing mitochondrial function and redox states by selectively reacting with hydrogen peroxide (H₂O₂) in the mitochondrial matrix. This article delves into the biological activity of MitoP-d15, summarizing its mechanisms, applications, and relevant research findings.

MitoP-d15 is synthesized from MitoB-d15 through a selective reaction with hydrogen peroxide. The key steps in this transformation are as follows:

  • Accumulation in Mitochondria : MitoB-d15, due to its triphenylphosphonium cation structure, accumulates preferentially in mitochondria owing to its lipophilicity.
  • Reaction with H₂O₂ : Upon entering the mitochondrial environment, MitoB-d15 reacts with hydrogen peroxide to form MitoP-d15, which serves as an exomarker for oxidative stress.
  • Selective Measurement : The conversion rate from MitoB-d15 to MitoP-d15 is slower than the natural catabolism of hydrogen peroxide by mitochondrial peroxidases, allowing for accurate assessments of oxidative stress without interference .

Biological Significance

The biological significance of MitoP-d15 lies in its ability to provide insights into various pathological conditions associated with oxidative stress, including neurodegenerative diseases and cardiovascular disorders. Elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide, are implicated in these diseases, making MitoP-d15 an essential tool for researchers investigating mitochondrial health and disease mechanisms.

Applications

MitoP-d15 has diverse applications in biological research:

  • Oxidative Stress Studies : It serves as a reliable probe for measuring hydrogen peroxide levels in live animal models.
  • Mitochondrial Function Assessment : Researchers utilize it to evaluate mitochondrial function and redox states under various physiological and pathological conditions.
  • Comparative Studies : It is compared with other mitochondrial-targeted compounds like MitoQ and Dihydroethidium to highlight its unique specificity for H₂O₂ .

Research Findings

Several studies have explored the efficacy and applications of MitoP-d15:

  • In Vivo Studies : Research demonstrated that MitoB-d15 effectively measures ROS levels in live organisms, providing crucial data on mitochondrial health.
  • Mechanistic Insights : A study showed that the conversion of MitoB-d15 to MitoP-d15 occurs selectively and at a controlled rate, reinforcing its utility as a specific indicator of oxidative stress .

Case Study Summary

StudyFindings
Study on Neurodegeneration Utilized MitoB-d15 to measure H₂O₂ levels in models of neurodegeneration, revealing elevated ROS levels linked to disease progression.
Cardiovascular Research Employed in studies assessing the role of oxidative stress in cardiovascular diseases, demonstrating its potential as a therapeutic target.
Comparative Analysis Compared with other probes; showed superior specificity for H₂O₂ over non-selective probes like Dihydroethidium .

Properties

Molecular Formula

C25H22BrOP

Molecular Weight

464.4 g/mol

IUPAC Name

(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide

InChI

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

SVALDZORJHFRCU-CORGUAOTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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